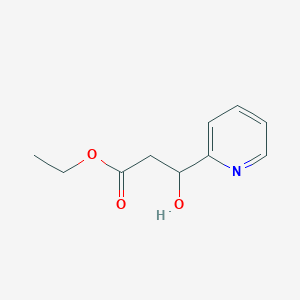

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate is an organic compound that belongs to the class of esters It features a pyridine ring attached to a propanoate moiety, which is further substituted with a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and esterification steps . The reaction conditions often require refluxing the mixture in ethanol for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Post-reaction purification involves recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of Ethyl 3-Oxo-3-(2-pyridyl)propanoate.

Reduction: Formation of Ethyl 3-Hydroxy-3-(2-pyridyl)propanol.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyridine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-Oxo-3-(2-pyridyl)propanoate: Similar structure but with a carbonyl group instead of a hydroxy group.

Ethyl 3-(2-Hydroxyphenyl)propanoate: Similar ester structure but with a phenyl ring instead of a pyridine ring

Uniqueness

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate is unique due to the presence of both a hydroxy group and a pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate (also referred to as ethyl 3-hydroxy-3-pyridinepropanoate) is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate acylating agents. The process can be optimized through various methods to enhance yield and purity. For instance, the use of specific solvents and catalysts can significantly affect the reaction outcomes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing pyridine rings, including this compound. Research indicates that these compounds exhibit notable activity against various pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibitory effects |

| Escherichia coli | Effective at higher concentrations |

| Candida albicans | Antifungal activity observed |

The presence of the pyridine moiety is believed to enhance the biological activity, making it a valuable scaffold in drug development .

Antidepressant Activity

In silico studies have suggested that this compound may possess antidepressant properties. Computational models indicate that this compound interacts with neurotransmitter systems, potentially influencing serotonin and norepinephrine pathways . This suggests its utility in developing new antidepressant therapies.

Cytotoxicity and Anticancer Potential

Research has also investigated the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it exhibits significant antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (colon cancer) | 11.0 |

| HeLa (cervical cancer) | 0.69 |

These results indicate that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies

- Study on Antimicrobial Activity : A study conducted evaluated the efficacy of various pyridine derivatives, including this compound, against a panel of bacterial and fungal pathogens. The results demonstrated a clear dose-dependent response, with higher concentrations leading to increased inhibition of microbial growth .

- Antidepressant Mechanism Exploration : Another research effort focused on understanding the mechanism by which this compound exerts its potential antidepressant effects. Using molecular docking studies, researchers found that the compound could bind effectively to serotonin receptors, suggesting a pathway for therapeutic action .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-pyridin-2-ylpropanoate |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8/h3-6,9,12H,2,7H2,1H3 |

InChI Key |

KDVFOKHBLKKTJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=N1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.